

Application Notes and Protocols for the Quality Control of Nirmatrelvir

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **Nirmatrelvir** in bulk pharmaceutical ingredients (APIs) and finished dosage forms. The protocols are based on validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, to ensure the identity, purity, and potency of **Nirmatrelvir**.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the routine quality control of **Nirmatrelvir**. It allows for the accurate quantification of the active ingredient and the separation of any potential impurities or degradation products.

Experimental Protocol: RP-HPLC Method

This protocol outlines a stability-indicating HPLC method for the determination of **Nirmatrelvir**.

- 1. Instrumentation and Chromatographic Conditions:
- HPLC System: A system equipped with a UV/VIS detector, such as a Shimadzu LC-20AD, is suitable.[1]

Methodological & Application





- Column: A Purosphere column (250 mm x 4.6 mm, 2.5 μm) is recommended.[2]
- Mobile Phase: A mixture of 0.1% formic acid in water (20%) and 0.1% formic acid in acetonitrile (80%).[2]

Flow Rate: 1.2 mL/min.[2]

Column Temperature: 50°C.[2]

Detection Wavelength: 220 nm.[2]

Injection Volume: 10 μL.[2]

Diluent: A mixture of acetonitrile and water (90:10 v/v).[2]

- 2. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Nirmatrelvir reference standard in the diluent to obtain a known concentration.
- Sample Solution: For bulk drug, accurately weigh and dissolve the Nirmatrelvir sample in
 the diluent to achieve a target concentration within the linear range. For tablets, grind a
 representative number of tablets to a fine powder, accurately weigh a portion equivalent to a
 single dose, and dissolve it in the diluent. Sonicate and filter as necessary to ensure
 complete dissolution and removal of excipients.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 37.5 to 225 μg/mL).[3]
- 3. Analysis Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent (as a blank) to ensure no interfering peaks are present.
- Inject the standard solutions in ascending order of concentration.
- Inject the sample solutions.



After each injection, allow the chromatogram to run for a sufficient time to elute all
components of interest. The retention time for Nirmatrelvir is approximately 2.78 minutes
under these conditions.[2]

4. Data Analysis:

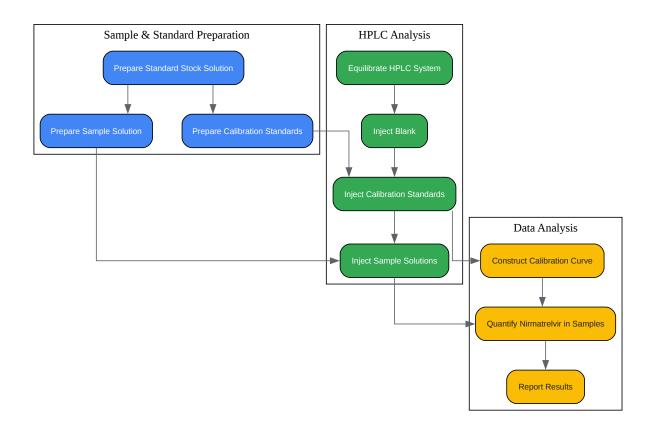
- Construct a calibration curve by plotting the peak area of Nirmatrelvir against the concentration of the calibration standards.
- Determine the concentration of Nirmatrelvir in the sample solutions from the calibration curve using the peak area obtained.
- Calculate the percentage purity or assay of **Nirmatrelvir** in the original sample.

Ouantitative Data Summary: HPLC Method Validation

Validation Parameter	Result
Linearity Range	37.5 - 225 μg/mL[3]
Correlation Coefficient (R²)	> 0.999[2]
Accuracy (% Recovery)	> 99%[2]
Precision (%RSD)	< 2%[1]
Limit of Detection (LOD)	1.5 μg/mL[3]
Limit of Quantification (LOQ)	4.5 μg/mL[3]

Experimental Workflow: HPLC Analysis of Nirmatrelvir





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Caption: Workflow for the HPLC analysis of Nirmatrelvir.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Analysis

LC-MS/MS offers high sensitivity and specificity, making it ideal for the quantification of **Nirmatrelvir** in complex matrices such as plasma, and for the identification and quantification



of impurities at very low levels.

Experimental Protocol: LC-MS/MS Method

This protocol is suitable for the determination of **Nirmatrelvir** in human plasma.

- 1. Instrumentation and Conditions:
- LC-MS/MS System: An API 5000 mass spectrometer (or equivalent) with a TurboV ionization source in positive ion mode.[4]
- Column: Gemini C18 column (50 mm x 2.0 mm, 5 μm) with a C18 precolumn.[4]
- Mobile Phase: Isocratic elution with acetonitrile and 10 mM ammonium formate with 0.5% formic acid (60:40, v/v).[4]
- Flow Rate: 0.4 mL/minute.[4]
- Injection Volume: 2 μL.[4]
- Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
- MRM Transitions:
 - Nirmatrelvir: m/z 500.3 → 110.1 (quantifier), m/z 500.3 → 319.3 (qualifier).[4]
 - Nirmatrelvir-D9 (Internal Standard): m/z 509.3 → 110.1 (quantifier), m/z 509.3 → 328.3 (qualifier).[4]
- 2. Standard and Sample Preparation:
- Stock Solutions: Prepare 1 mg/mL stock solutions of Nirmatrelvir and Nirmatrelvir-D9 (internal standard) in DMSO.[4]
- Working Solutions: Dilute the stock solutions in acetonitrile:water (50:50, v/v).[4]
- Plasma Sample Preparation: Utilize a phospholipid removal plate (e.g., Ostro 96-well plate) for sample cleanup to minimize matrix effects.[4] Alternatively, protein precipitation with acetonitrile can be used.[5][6]



3. Analysis Procedure:

- Equilibrate the LC-MS/MS system with the mobile phase.
- Add a fixed amount of the internal standard (Nirmatrelvir-D9) to all standards and samples.
- Inject the prepared standards and samples. The total run time is approximately 2 minutes per sample.[4]

4. Data Analysis:

- Quantify Nirmatrelvir using the ratio of the peak area of the analyte to that of the internal standard.
- Construct a calibration curve and determine the concentration of Nirmatrelvir in the plasma samples.

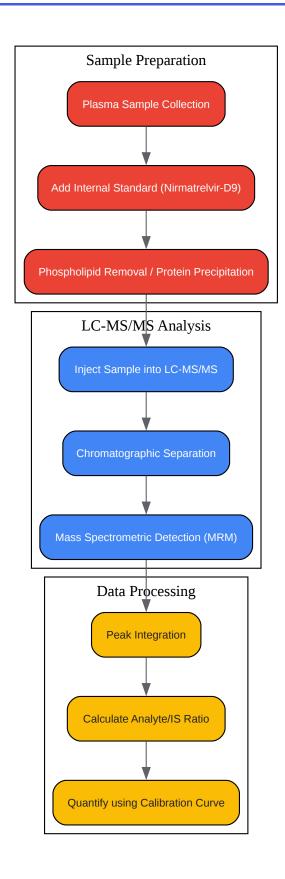
Quantitative Data Summary: LC-MS/MS Method

Validation

Validation Parameter	Result
Linearity Range	10.9 - 3013 ng/mL[4]
Intra- and Inter-assay Precision	< 15%[4]
Recovery	92.0%–107%[5][6]
Lower Limit of Quantification (LLOQ)	2.0 ng/mL[5][6]

Experimental Workflow: LC-MS/MS Analysis of Nirmatrelvir





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Caption: Workflow for LC-MS/MS analysis of **Nirmatrelvir** in plasma.



UV-Visible Spectrophotometry for Routine Assay

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of **Nirmatrelvir** in bulk and simple formulations.

Experimental Protocol: UV-Vis Spectrophotometry

- 1. Instrumentation:
- A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
- 2. Reagents and Solutions:
- Solvent: Methanol.[7]
- Standard Stock Solution: Accurately weigh and dissolve Nirmatrelvir reference standard in methanol to obtain a concentration of 100 μg/mL.
- Calibration Standards: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations in the range of 10-60 μg/mL.[7]
- 3. Procedure:
- Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of Nirmatrelvir (e.g., 10 µg/mL) over the range of 200-400 nm using methanol as a blank.
 The λmax for Nirmatrelvir is reported to be around 210 nm and 248 nm in different studies.
 [7][8]
- Measure the absorbance of the blank, calibration standards, and sample solutions at the determined λmax.
- 4. Data Analysis:
- Plot a calibration curve of absorbance versus concentration for the standard solutions.
- Determine the concentration of Nirmatrelvir in the sample solution from the calibration curve.

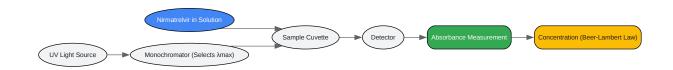


Quantitative Data Summary: UV-Vis Spectrophotometry

Method Validation

Validation Parameter	Result
λmax	210 nm[7] or 248 nm[8]
Linearity Range	10 - 60 μg/mL[7]
Correlation Coefficient (R²)	0.9992[8]
Accuracy (% Recovery)	100.04%[8]

Logical Relationship: UV-Vis Spectrophotometry Principle



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Caption: Principle of UV-Vis spectrophotometric analysis.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to understand the degradation pathways of the drug substance.

Protocol for Forced Degradation

- 1. Stress Conditions:
- Acidic Hydrolysis: Treat the drug solution with 1 M HCl.[9][10]
- Alkaline Hydrolysis: Treat the drug solution with 1 M NaOH.[9][10] Nirmatrelvir has been shown to be susceptible to both acidic and alkaline conditions.[2]



- Oxidative Degradation: Treat the drug solution with 30% H₂O₂.[9]
- Thermal Degradation: Expose the solid drug or drug solution to elevated temperatures (e.g., 60°C).[3]
- Photolytic Degradation: Expose the drug solution to UV light or sunlight.[11]
- 2. Procedure:
- Prepare separate solutions of Nirmatrelvir for each stress condition.
- Expose the solutions to the respective stress conditions for a specified period.
- At appropriate time intervals, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
- Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.
- 3. Key Findings from Literature:
- Nirmatrelvir is susceptible to degradation under acidic and alkaline conditions.[2][12]
- It has been found to be relatively stable under oxidative and photolytic stress.[10]
- Degradation products have been identified using LC-MS, revealing selective hydrolysis of certain amide and nitrile functionalities.[10]

This comprehensive set of application notes and protocols provides a strong foundation for the quality control of **Nirmatrelvir**, ensuring its safety and efficacy for patient use. Researchers and drug development professionals are encouraged to adapt and validate these methods for their specific laboratory conditions and product matrices.

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